molecular formula C11H8FNO3 B2459511 Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate CAS No. 1823778-63-7

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate

Cat. No. B2459511
CAS RN: 1823778-63-7
M. Wt: 221.187
InChI Key: JGXVTADBJGBXCF-UHFFFAOYSA-N
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Description

“Methyl (3R)-3-amino-3-(3-cyano-4-fluorophenyl)propanoate” is a chemical compound with the CAS number 1213404-57-9 . It has a molecular formula of C11H11FN2O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 341.4±42.0 °C, and its predicted density is 1.24±0.1 g/cm3 at 20 °C and 760 Torr . The predicted pKa value is 7.18±0.10 .

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate involves its ability to undergo conjugate addition reactions with various nucleophiles. This reaction leads to the formation of a new carbon-carbon bond, which is crucial for the synthesis of complex molecules.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to possess antibacterial and antifungal properties, which make it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic activities, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate in lab experiments is its versatility and reactivity, which allows for the synthesis of a wide range of compounds. However, this compound has certain limitations, such as its sensitivity to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the research on Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate. One potential direction is the development of new synthetic methodologies using this compound as a building block. Another potential direction is the investigation of its potential applications in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, the investigation of its potential applications in the field of materials science, such as the development of new polymers and catalysts, is another potential direction for future research.

Synthesis Methods

The synthesis of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate can be achieved through several methods, but the most commonly used method involves the reaction of 3-cyano-4-fluorobenzaldehyde with methyl acetoacetate in the presence of a base catalyst. This reaction yields this compound as a yellow crystalline solid with a high yield.

Scientific Research Applications

Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate has been extensively studied in the field of organic synthesis due to its ability to act as a versatile building block for the synthesis of various compounds. It has been used as a precursor for the synthesis of biologically active molecules, such as heterocyclic compounds and chiral molecules.

properties

IUPAC Name

methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)5-10(14)7-2-3-9(12)8(4-7)6-13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXVTADBJGBXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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